Product packaging for 1,5-Dihydroxypentan-3-one(Cat. No.:CAS No. 4254-85-7)

1,5-Dihydroxypentan-3-one

Cat. No.: B1368836
CAS No.: 4254-85-7
M. Wt: 118.13 g/mol
InChI Key: DEOWHQAFPBKSMV-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Investigations of 1,5-Dihydroxypentan-3-one

Detailed historical records outlining the first synthesis and initial investigations specifically focused on this compound are not extensively documented in readily available literature. However, its structural motif is closely related to compounds derived from acetonedicarboxylic acid and its esters, which have a long history in organic synthesis. The development of synthetic routes to compounds like diethyl 1,3-acetonedicarboxylate has been crucial, as these are precursors in modern methods for synthesizing this compound. chemicalbook.comorgsyn.org Early 20th-century research into the reactions of such esters laid the foundational chemical principles that are now applied to the synthesis of more complex molecules, including the subject of this article. orgsyn.org The study of related halogenated ketones, such as 1,5-Dichloropentan-3-one, which was first synthesized in the mid-20th century, also provides a broader historical context for the exploration of functionalized pentanones.

Significance of this compound in Contemporary Chemical Synthesis

The significance of this compound in modern chemical synthesis is substantial and multifaceted. It serves as a valuable intermediate in the synthesis of more complex molecules. wikipedia.org Its hydroxyl groups can undergo reactions such as esterification and oxidation, while the ketone group is susceptible to nucleophilic addition and reduction. researchgate.net This reactivity makes it an essential building block. wikipedia.org

In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients. wikipedia.org The compound is also utilized in biochemical research as a reagent in various assays to study metabolic pathways and enzyme activities. wikipedia.org Furthermore, it finds application in the development of specialty chemicals. wikipedia.org

A notable synthesis of this compound involves a multi-step reaction starting from diethyl 1,3-acetonedicarboxylate. acs.org This process includes reactions with toluene-4-sulfonic acid and reduction with lithium aluminium tetrahydride. acs.org

Overview of Research Directions and Academic Relevance

Current research involving this compound is focused on exploring its full potential as a versatile chemical building block. One area of investigation is its use as a model system for studying the photostability of imines and reactive amines. biosynth.com It has been shown to act as an acceptor that can be stabilized by additives. biosynth.com

The academic relevance of this compound is tied to its role in the development of new synthetic methodologies. For instance, its formation as a double addition product in asymmetric direct aldol (B89426) reactions has been studied in detail. orgsyn.org Researchers are also exploring its use in the synthesis of novel heterocyclic compounds and other complex molecular architectures. The ongoing research into its properties and reactions ensures its continued importance in the field of organic chemistry. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₁₀O₃ chemicalbook.com
Molecular Weight118.13 g/mol chemicalbook.com
CAS Number4254-85-7 chemicalbook.com
AppearanceBrown to Yellow Liquid orgsyn.orgmdpi.com
Boiling Point271.0±15.0 °C (Predicted) orgsyn.org
Density1.144±0.06 g/cm³ (Predicted) orgsyn.org
pKa13.31±0.20 (Predicted) orgsyn.org
Storage Temperature2-8°C orgsyn.orgbiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O3 B1368836 1,5-Dihydroxypentan-3-one CAS No. 4254-85-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dihydroxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWHQAFPBKSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565482
Record name 1,5-Dihydroxypentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4254-85-7
Record name 1,5-Dihydroxypentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,5 Dihydroxypentan 3 One

Classical Approaches to 1,5-Dihydroxypentan-3-one Synthesis

Classical synthetic routes to this compound often involve multi-step reaction sequences that utilize well-established chemical transformations. These methods, while reliable, may require multiple purification steps and the use of stoichiometric reagents.

A documented multi-step synthesis of this compound starts from diethyl 1,3-acetonedicarboxylate. This sequence involves the protection of a ketone, reduction of ester groups, and subsequent deprotection to yield the target molecule. This linear approach, while effective, is characteristic of classical organic synthesis where functional groups are manipulated sequentially.

A specific example of a classical, multi-step synthesis of this compound involves a three-step process with specific reagents and conditions. chemicalbook.com The reaction sequence is outlined below:

Protection: The initial step involves the protection of the ketone functionality. This is often achieved by forming a ketal, for instance, by reacting the starting material with an alcohol in the presence of an acid catalyst like toluene-4-sulfonic acid. In one reported synthesis, this step is performed in toluene (B28343) and heated to reflux for 12 hours using a Dean-Stark apparatus to remove water and drive the reaction to completion. chemicalbook.com

Reduction: The subsequent step is the reduction of the ester groups to primary alcohols. A powerful reducing agent, lithium aluminium tetrahydride (LiAlH4), is typically employed for this transformation. The reaction is carried out in an inert solvent such as tetrahydrofuran (B95107) under an inert atmosphere and is often cooled with ice to control the exothermic reaction. chemicalbook.com A typical reaction time is 3 hours at 20 °C. chemicalbook.com

Deprotection: The final step is the removal of the protecting group to reveal the ketone functionality of this compound. This is an acid-catalyzed hydrolysis, often using toluene-4-sulfonic acid in a solvent like acetone (B3395972) at room temperature (20 °C) for about 1.5 hours. chemicalbook.com

The following table summarizes the reaction conditions for this classical synthesis:

StepReagentsSolventDurationTemperatureNotes
1toluene-4-sulfonic acidtoluene12 hRefluxDean-Stark apparatus
2lithium aluminium tetrahydridetetrahydrofuran3 h20 °CInert atmosphere; Cooling with ice
3toluene-4-sulfonic acidacetone1.5 h20 °C

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry focuses on developing more efficient and selective methods. For a molecule like this compound, which is achiral, advanced strategies often focus on analogous chiral structures, where stereoselectivity is crucial. The principles of these advanced methods, particularly in the realm of asymmetric synthesis, are applicable to the conceptual design of syntheses for related compounds.

Catalytic asymmetric synthesis aims to create chiral molecules with a high degree of stereocontrol, using only a substoichiometric amount of a chiral catalyst. While this compound itself is not chiral, the methodologies developed for the asymmetric synthesis of related hydroxy ketones are at the forefront of synthetic innovation. These methods often revolve around the aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. L-proline and its derivatives are among the most successful organocatalysts for asymmetric aldol reactions. L-Prolinethioamides, a class of L-proline derivatives, have been shown to be effective catalysts in direct aldol reactions between acetone and aromatic aldehydes. researchgate.net These catalysts activate the reactants through the formation of an enamine intermediate with the ketone donor and a hydrogen-bonding interaction with the aldehyde acceptor. This dual activation allows for high levels of stereocontrol.

In the context of synthesizing molecules structurally related to this compound, such as chiral diols, organocatalytic aldol reactions of hydroxyacetone (B41140) are highly relevant. acs.orgnih.gov The challenge in such reactions is to control the regioselectivity (reaction at the methyl vs. the methylene (B1212753) group of hydroxyacetone) and the enantioselectivity.

Research has shown that L-proline-based catalysts can direct the aldol reaction of hydroxyacetone to produce chiral diols with good to excellent enantioselectivity. acs.orgrsc.org While a specific application of L-Prolinethioamides for the synthesis of this compound is not explicitly detailed in the provided search results, their proven efficacy in related aldol reactions suggests their potential in this area. The general mechanism involves the formation of a chiral enamine from the catalyst and the ketone, which then reacts with an electrophile. The stereochemical outcome is dictated by the structure of the catalyst.

Enantioselective approaches are fundamental to modern synthetic chemistry, aiming to produce a single enantiomer of a chiral product. The development of such methods for aldol reactions provides a blueprint for the stereocontrolled synthesis of a wide range of β-hydroxy ketones.

The primary mechanism for enantioselection in L-proline and its derivative-catalyzed aldol reactions involves the formation of a six-membered, chair-like transition state. In this transition state, the aldehyde is oriented in a way that minimizes steric interactions, leading to the preferential formation of one enantiomer. The catalyst, being chiral, creates a chiral environment that directs the approach of the aldehyde to the enamine.

For instance, in the aldol reaction of aldehydes with acetone catalyzed by L-prolinamides, the amide N-H and a terminal hydroxyl group on the catalyst can form hydrogen bonds with the aldehyde substrate. nih.gov These interactions lower the activation energy for the formation of one enantiomer over the other, resulting in high enantioselectivity. nih.gov

The following table presents representative data for L-prolinamide catalyzed aldol reactions, showcasing the potential for high enantioselectivity in these types of transformations.

Data adapted from a study on L-prolinamide catalyzed direct aldol reactions. nih.gov

These advanced enantioselective strategies, while not directly applied to the achiral this compound in the provided literature, represent the cutting edge of synthetic methodology for constructing similar molecules with controlled stereochemistry.

Enzymatic Synthesis and Biocatalysis for this compound and Derivatives

Biocatalysis offers a powerful and green alternative for the synthesis of complex molecules, providing high selectivity under mild reaction conditions. Enzymes, with their inherent chirality and specificity, are particularly well-suited for the production of enantiomerically pure compounds.

Transketolase-Catalyzed Acyloin Condensation Reactions

Transketolase, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, is a key biocatalyst in carbon-carbon bond formation. It facilitates the transfer of a two-carbon ketol unit from a donor substrate to an aldehyde acceptor. A notable application of this enzyme is in acyloin-type condensation reactions. For instance, transketolase can catalyze the self-condensation of glycolaldehyde (B1209225) or a cross-condensation between a donor like hydroxypyruvate and an acceptor aldehyde.

In the context of this compound synthesis, a plausible transketolase-catalyzed reaction would involve the condensation of two molecules of glycolaldehyde. The mechanism, initiated by the deprotonation of the ThDP cofactor, involves the formation of an activated glycolaldehyde intermediate covalently bound to ThDP. This intermediate then acts as a nucleophile, attacking a second molecule of glycolaldehyde to form the five-carbon backbone of this compound. This enzymatic approach offers a direct and stereocontrolled route to the target molecule. Recent studies have demonstrated that transketolase variants can catalyze acyloin condensation reactions involving two different aliphatic aldehydes, highlighting the potential for synthesizing unsymmetrical α-hydroxyketones. rsc.org

Donor SubstrateAcceptor SubstrateEnzymeProduct
HydroxypyruvateGlycolaldehydeTransketolaseErythrulose
GlycolaldehydeGlycolaldehydeTransketolaseErythrulose

This interactive table showcases examples of transketolase-catalyzed reactions.

Chemo- and Regioselectivity in Enzymatic Pathways

A significant advantage of enzymatic catalysis is the high degree of chemo- and regioselectivity exhibited by enzymes. nih.gov In the synthesis of polyhydroxylated compounds, where multiple functional groups are present, selective modification is crucial. Enzymes can distinguish between similar functional groups within a molecule, leading to the formation of a specific desired product.

Strategies for Related Dihydroxypentanedione Compounds (e.g., (S)-4,5-dihydroxypentane-2,3-dione (DPD))

The synthesis of chiral dihydroxypentanediones like (S)-DPD often requires methods that can establish specific stereocenters with high fidelity.

Chiral Catalyst Employment

The synthesis of enantiomerically pure compounds like (S)-DPD frequently relies on the use of chiral catalysts. These catalysts create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. A common strategy for synthesizing homochiral DPD involves the use of chiral starting materials, such as (S)-glyceraldehyde acetonide. nih.gov

In the broader context of synthesizing chiral diols, which are key structural motifs in compounds like DPD, various chiral ligands are employed in conjunction with metal catalysts. Chiral phosphine (B1218219) ligands, for example, have been extensively used in asymmetric catalysis to achieve high enantioselectivity. researchgate.netnih.gov The development of novel chiral organocatalysts, such as those derived from binaphthylazepine, also presents opportunities for asymmetric synthesis. mdpi.com

Asymmetric Dihydroxylation Techniques

Asymmetric dihydroxylation is a powerful method for installing two adjacent hydroxyl groups onto an alkene backbone in a stereocontrolled manner. The Sharpless asymmetric dihydroxylation is a cornerstone of this field, utilizing osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgnih.gov This reaction is highly versatile and has been applied to a wide range of alkenes. organicreactions.orgacsgcipr.org

For the synthesis of (S)-DPD, a suitable alkene precursor could be subjected to Sharpless asymmetric dihydroxylation to introduce the required vicinal diol with the correct stereochemistry. The choice of the chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ)) determines which face of the alkene is hydroxylated, allowing for precise control over the absolute configuration of the product. wikipedia.org The reaction is also highly regioselective, favoring the oxidation of the more electron-rich double bond in a polyunsaturated substrate. wikipedia.org

Alkene Substrate ClassTypical Enantioselectivity
MonosubstitutedModerate to Good
trans-DisubstitutedExcellent
cis-DisubstitutedGood to Excellent
TrisubstitutedExcellent
TetrasubstitutedGood
1,1-DisubstitutedGood

This interactive table summarizes the typical enantioselectivities achieved with Sharpless Asymmetric Dihydroxylation for different classes of alkenes.

One-Pot Procedures and Multi-component Reactions

While a specific one-pot synthesis for (S)-DPD is not extensively detailed in the provided context, the principles of MCRs can be applied to its synthesis. For instance, a multi-component reaction could potentially bring together three or more simple starting materials to construct the dihydroxypentanedione backbone in a single step. A practical and versatile synthesis of racemic DPD has been developed that is short, robust, and requires only one purification step, avoiding the use of hazardous or expensive starting materials. nih.gov The development of a one-pot, photo-biocatalytic cascade reaction for the synthesis of chiral hydroxysulfones demonstrates the potential of combining different catalytic methods in a single pot to achieve efficient and sustainable synthesis. mdpi.com

Considerations in Synthetic Route Design

Yield Optimization and Efficiency

To maximize the yield in such a synthesis, several parameters must be carefully controlled:

Stoichiometry: The molar ratio of reactants is critical. For example, in the condensation with glyoxal, using a slight excess of the dicarbonyl compound can sometimes drive the reaction to completion, though this may also lead to by-products. orgsyn.org

Temperature: Reaction temperature significantly influences reaction rates and selectivity. Lower temperatures might be necessary to prevent side reactions, while higher temperatures can accelerate the desired transformation. For the initial condensation, maintaining a specific temperature, such as 65°C, has been shown to be crucial for achieving good yields. orgsyn.org

Concentration: The concentration of reactants can affect reaction kinetics and the solubility of intermediates.

Catalyst: The choice and amount of catalyst (e.g., base or acid) are pivotal. The base concentration must be sufficient to deprotonate the acetonedicarboxylate but not so high as to promote undesired side reactions like self-condensation.

Purification: Efficient purification methods are essential to isolate the desired product in high purity, which in turn affects the final calculated yield. Techniques like crystallization, chromatography, and distillation must be optimized.

Minimization of By-product Formation

A significant challenge in many synthetic routes is the formation of by-products. In syntheses that may involve the addition of organometallic reagents to carbonyl compounds or esters, the formation of double addition products is a common issue. For example, a hypothetical synthesis of a this compound derivative might involve the addition of a Grignard reagent to an ester. In such a case, the initially formed ketone is often more reactive than the starting ester, leading to a second addition of the Grignard reagent and the formation of a tertiary alcohol by-product.

Strategies to minimize the formation of such by-products include:

Low Temperatures: Conducting the reaction at very low temperatures (e.g., -78 °C) can help control the reactivity of the organometallic reagent and may allow for the isolation of the intermediate ketone before it can react further.

Slow Addition: Adding the organometallic reagent slowly (dropwise) ensures that its concentration in the reaction mixture remains low, reducing the likelihood of a second addition.

Use of Less Reactive Reagents: Employing less reactive organometallic reagents, such as organocadmium or organocuprate compounds, can often favor the formation of the ketone and prevent over-addition.

Steric Hindrance: Designing the reactants with bulky protecting groups near the reaction center can sterically hinder a second addition.

By carefully controlling these reaction conditions, the formation of double addition products and other by-products can be significantly suppressed, leading to a cleaner reaction profile and higher purity of the desired this compound derivative.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. nih.govchemistryviews.org Key principles include waste prevention, maximizing atom economy, and using safer chemicals and solvents.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org Addition reactions, for instance, are highly atom-economical as all reactant atoms are incorporated into the product. rsc.org In contrast, elimination and substitution reactions often generate by-products, leading to lower atom economy. Designing a synthetic route that maximizes addition and minimizes protecting group manipulations can significantly improve the atom economy.

Table 2: Comparison of Reaction Types by Atom Economy

Reaction TypeGeneral CharacteristicAtom Economy
AdditionA + B → CTypically 100%
SubstitutionA-B + C → A-C + B< 100%
EliminationA-B → A + B< 100%
RearrangementA → B100%

Use of Safer Solvents and Reagents: Traditional organic syntheses often rely on volatile and toxic solvents. A greener approach to synthesizing ketones involves using water as a solvent and air as the oxidant, potentially catalyzed by visible light and a photosensitizer like CeCl₃. chemistryviews.org Replacing hazardous reagents with safer alternatives is another crucial aspect. For example, using catalytic oxidation methods with molecular oxygen or hydrogen peroxide is preferable to using stoichiometric amounts of heavy metal oxidants. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. mcgill.ca The development of highly active catalysts that can promote reactions under mild conditions is a key area of green chemistry research.

Waste Prevention: The most important principle of green chemistry is to prevent the generation of waste in the first place. This can be achieved by designing syntheses with high yields and high atom economy, and by using catalytic processes that minimize the use of stoichiometric reagents which end up as waste.

By integrating these principles into the design of synthetic routes for this compound, chemists can develop processes that are not only efficient but also safer and more sustainable.

Reactivity and Reaction Mechanisms of 1,5 Dihydroxypentan 3 One

Functional Group Reactivity Analysis

1,5-Dihydroxypentan-3-one is a bifunctional molecule containing two primary hydroxyl (-OH) groups and a central ketone (C=O) group. This structure allows it to serve as a versatile building block in organic synthesis. chemimpex.com The reactivity of the compound is dictated by the chemical behavior of these distinct functional groups.

The two primary hydroxyl groups at the C1 and C5 positions behave as typical alcohols. Their presence enhances the compound's reactivity and solubility in various solvents. chemimpex.com These groups can readily participate in a range of common alcohol reactions, including oxidation and esterification. chemimpex.commdpi.com

Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. The specific product depends on the reagents and reaction conditions employed.

Esterification: In the presence of an acid catalyst, the hydroxyl groups can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. mdpi.com This reaction is fundamental for creating a variety of derivatives.

The table below summarizes the primary reactions involving the hydroxyl functional groups.

Reaction TypeReagent ExampleProduct Functional Group
OxidationPCC (Pyridinium chlorochromate)Aldehyde
OxidationKMnO₄ (Potassium permanganate)Carboxylic Acid
EsterificationAcetic Anhydride / Acid CatalystEster
EtherificationSodium Hydride then Alkyl HalideEther

The carbonyl carbon of the ketone group is electrophilic and is thus susceptible to nucleophilic attack. This is a cornerstone of its reactivity, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A primary example is the nucleophilic addition of amines. libretexts.org

The reaction of the ketone with a primary amine begins with the nucleophilic attack of the amine on the carbonyl carbon. libretexts.org This is followed by a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine or amino alcohol. libretexts.org This intermediate is a key step in the formation of imines. The compound is known to be an acceptor in addition reactions, which is consistent with the electrophilic nature of the ketone group. biosynth.com

Mechanistic Studies of this compound Transformations

The dual functionality of this compound allows it to participate in complex reaction mechanisms, particularly those involving the interplay between its ketone and other reagents.

This compound is considered a model system for studying reactive imines. biosynth.com The formation of imines and enamines from ketones is a well-documented, acid-catalyzed process. libretexts.orgmasterorganicchemistry.com The reaction with a primary amine proceeds through the carbinolamine intermediate, which is then protonated on the oxygen by an acid catalyst. libretexts.org This converts the hydroxyl group into a better leaving group (-OH₂⁺), which is subsequently eliminated as water to form an iminium ion. libretexts.org Deprotonation of the nitrogen atom yields the final imine product. libretexts.org

If a secondary amine is used instead of a primary amine, the resulting iminium ion cannot be neutralized by deprotonation at the nitrogen. Instead, if a proton is available on an adjacent carbon (the alpha-carbon), it can be removed to form a C=C double bond, resulting in an enamine. masterorganicchemistry.com

The steps are detailed in the following table:

StepProcessDescription
1P rotonationThe ketone oxygen is protonated by an acid catalyst.
2A dditionThe nucleophilic amine attacks the electrophilic carbonyl carbon.
3D eprotonationThe positively charged nitrogen is deprotonated to form the neutral carbinolamine intermediate.
4P rotonationThe hydroxyl group of the carbinolamine is protonated to form a good leaving group (H₂O).
5E liminationThe leaving group (H₂O) is eliminated, forming an iminium ion.
6D eprotonationA proton is removed from the nitrogen (for imine formation) or the alpha-carbon (for enamine formation) to yield the final product.

While specific computational or experimental studies detailing the transition states for reactions involving this compound are not extensively documented in the search results, the general mechanisms provide insight. The formation of the tetrahedral carbinolamine intermediate is a critical step in nucleophilic additions to the ketone. libretexts.org The transition state for this step involves the simultaneous approach of the nucleophile and the re-hybridization of the carbonyl carbon from sp² to sp³. Similarly, the elimination of water from the protonated carbinolamine to form the iminium ion proceeds through a transition state where the C-O bond is breaking while the C=N pi-bond begins to form.

Derivatization and Analog Synthesis from this compound

Its structure makes this compound a valuable intermediate for synthesizing more complex molecules. chemimpex.com The reactivity of its hydroxyl and ketone groups allows for straightforward modification, making it an attractive starting point for creating a diverse range of derivatives and analogs. chemimpex.com For instance, the reaction of the ketone group to form pyridines is a common synthetic strategy for related 1,5-dicarbonyl compounds. nih.gov The synthesis of this compound itself can be achieved via a multi-step reaction starting from Diethyl 1,3-acetonedicarboxylate, involving intermediates that could also be used for analog synthesis. chemicalbook.com The derivatization possibilities allow this compound to serve as a scaffold for building molecules with varied structural and functional properties.

Formation of Specialty Chemicals (e.g., surfactants, emulsifiers)

The bifunctional nature of this compound allows for its theoretical use in the synthesis of specialty chemicals like surfactants and emulsifiers. These molecules typically possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) segments. The hydroxyl groups of this compound provide the hydrophilic character. Through targeted chemical reactions, a lipophilic tail can be introduced to the molecule.

One common strategy for synthesizing surfactants is through esterification , where the hydroxyl groups react with long-chain carboxylic acids (fatty acids). This reaction would attach a long hydrocarbon chain (the lipophilic part) to the this compound backbone, creating an amphiphilic molecule. The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group of the dihydroxypentanone, and subsequent elimination of a water molecule to form the ester linkage.

Another potential reaction is etherification , where the hydroxyl groups react with long-chain alkyl halides to form ethers. This would also append a lipophilic tail to the hydrophilic head group.

The table below illustrates potential reactions for the formation of surfactants and emulsifiers from this compound.

Reaction TypeReagentsFunctional Group TransformationProduct Type
EsterificationLong-chain fatty acids (e.g., stearic acid), Acid catalystHydroxyl to EsterNon-ionic surfactant
EtherificationLong-chain alkyl halides (e.g., 1-bromododecane), BaseHydroxyl to EtherNon-ionic surfactant

Synthesis of Active Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Its structure can be strategically modified to build more complex molecular architectures found in medicinal compounds. The reactivity of both the ketone and hydroxyl groups is exploited to create diverse derivatives.

For instance, the ketone group can undergo reductive amination to introduce nitrogen-containing functional groups, which are prevalent in many pharmaceuticals. This reaction involves the initial formation of an imine or enamine intermediate with an amine, followed by reduction to form a new amine. The choice of the amine and the reducing agent allows for the synthesis of a wide array of substituted aminopentanols.

The hydroxyl groups can be converted to better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions . This allows for the introduction of a variety of functional groups, including azides, cyanides, or thiols, which are important building blocks for many APIs.

The following table outlines some of the key reactions of this compound in the synthesis of pharmaceutical intermediates.

Reaction TypeReagentsFunctional Group TransformationRelevance to Pharmaceuticals
Reductive AminationPrimary or Secondary Amine, Reducing Agent (e.g., NaBH3CN)Ketone to AmineIntroduction of nitrogen heterocycles or side chains
Grignard ReactionOrganomagnesium Halides (e.g., Phenylmagnesium bromide)Ketone to Tertiary AlcoholFormation of carbon-carbon bonds, building molecular complexity
Aldol (B89426) CondensationAldehyde or Ketone, Acid or Base catalystKetone to α,β-Unsaturated KetoneCreation of larger carbon skeletons

Modification for Enhanced Reactivity and Solubility

The inherent reactivity and solubility of this compound can be further tailored for specific synthetic applications. chemimpex.com The hydroxyl groups, while providing water solubility, can sometimes be too reactive or interfere with desired reactions at the ketone center.

Protection group chemistry is a common strategy to temporarily block the reactivity of the hydroxyl groups. For example, they can be converted to silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride) or acetals. These protecting groups are stable under certain reaction conditions and can be easily removed later in the synthetic sequence to regenerate the hydroxyl groups. This allows for selective reactions to be carried out on the ketone functionality.

To enhance solubility in non-polar organic solvents, the polar hydroxyl groups can be derivatized. As mentioned in the context of surfactants, esterification or etherification with shorter alkyl chains can increase the lipophilicity of the molecule, improving its solubility in a wider range of organic solvents.

Conversely, to increase water solubility, ionizable functional groups can be introduced. For example, one of the hydroxyl groups could be oxidized to a carboxylic acid, which can then be converted to a salt to significantly enhance aqueous solubility.

The table below summarizes modification strategies to alter the reactivity and solubility of this compound.

Modification StrategyReagentsPurpose
Protection of HydroxylsTBDMSCl, ImidazoleAllows for selective reaction at the ketone
Acetal FormationEthylene glycol, Acid catalystProtects the ketone group
EsterificationAcetic anhydride, PyridineIncreases lipophilicity, improves solubility in organic solvents
OxidationMild oxidizing agent (e.g., PCC)Converts hydroxyl to aldehyde for further reactions

Applications of 1,5 Dihydroxypentan 3 One in Advanced Materials and Specialized Chemical Fields

A Functional Monomer in Polymer Science and Engineering

The presence of two hydroxyl groups makes 1,5-Dihydroxypentan-3-one a viable diol monomer for step-growth polymerization, enabling its integration into various polymer backbones. This introduces a ketone functional group, which can significantly alter the properties of the resulting polymer or serve as a site for further chemical modification.

Integration into Polyamide Copolymers

In the synthesis of polyamides, diols can be used in conjunction with diamines and dicarboxylic acids or their derivatives. nih.govresearchgate.net The hydroxyl groups of this compound can react with acid groups to form ester linkages, theoretically allowing for its incorporation into polyester-polyamide copolymers. This integration would introduce a ketone group into the polymer chain, potentially enhancing properties such as polarity, adhesion, and the ability to form hydrogen bonds. The presence of the ketone functionality could also serve as a reactive site for cross-linking or for grafting other molecules to the polymer backbone, thereby tailoring the final properties of the material for specific applications. While the direct synthesis of polyamides from diols and diamines is a known process, specific research detailing the use of this compound in this context is not extensively documented in publicly available literature. nih.govresearchgate.net

Applications in Siloxane-based Formulations

The hydroxyl groups of this compound are capable of reacting with silane (B1218182) coupling agents or other reactive silicon-containing molecules. nih.govshinetsusilicone-global.com This reactivity allows for the potential grafting of the molecule onto siloxane polymers or its use in the formation of silicone networks. Such modifications can introduce hydrophilicity and functional ketone groups into the otherwise hydrophobic siloxane matrix. The incorporation of this compound could enhance the compatibility of siloxanes with more polar materials, improve adhesion to various substrates, or provide reactive sites for further functionalization. While the general principles of modifying siloxanes with diols are established, specific examples detailing the use of this compound in siloxane-based formulations are not readily found in the surveyed literature.

A Cornerstone in Specialty Chemical Development

The unique combination of hydroxyl and ketone functionalities makes this compound a valuable precursor in the synthesis of a variety of specialty chemicals.

Surfactant and Emulsifier Chemistry

General sources suggest that this compound has applications in the development of specialty chemicals, including surfactants and emulsifiers. chemimpex.com The hydrophilic nature of the two hydroxyl groups combined with the central, more lipophilic ketone-containing backbone, provides an amphiphilic character that is fundamental to surfactant action. By modifying the hydroxyl groups, for instance, through etherification or esterification with long-chain fatty acids, the hydrophobic-lipophilic balance (HLB) of the resulting molecule can be tailored to suit specific applications, such as emulsification, foaming, or wetting.

Building Block for Complex Organic Molecules

As a polyfunctional compound, this compound serves as a versatile building block in organic synthesis for the construction of more complex molecules. chemimpex.combiosynth.com The ketone group can undergo a wide range of reactions, including reduction, oxidation, and condensation, while the hydroxyl groups can be involved in esterification and etherification reactions. This reactivity allows for its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.com For instance, it can be a precursor for the synthesis of heterocyclic compounds. beilstein-journals.org

Emerging Applications in Chemical Innovation

While specific, novel applications of this compound are not extensively detailed in current research, its versatile structure suggests potential for future innovations. The presence of multiple reactive sites allows for its use in the development of functional materials. For example, the ketone group could be utilized in photochemical reactions or as a handle for attaching biomolecules. The diol functionality could be employed in the synthesis of biodegradable polyesters or polyurethanes. As research into new materials and synthetic methodologies progresses, the unique attributes of this compound may lead to its application in areas such as drug delivery systems, advanced coatings, and smart materials.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
IUPAC NameThis compound
CAS Number4254-85-7

Development of Novel Chemical Systems

The strategic placement of functional groups in this compound makes it a key precursor in the synthesis of innovative chemical architectures, particularly heterocyclic compounds and specialty polymers.

As a bifunctional molecule, it can undergo cyclization reactions to form various heterocyclic rings, which are fundamental components in many pharmaceutical and agrochemical compounds. Its role as a reactive intermediate is also being explored in the study of imine photostability, where it serves as a model system. biosynth.com

In the field of polymer chemistry, this compound is utilized as a monomer or a crosslinking agent to create specialty polymers. The incorporation of this diol into polymer chains can introduce desirable properties such as increased flexibility and durability. chemimpex.com For instance, it can be used in the synthesis of polyesters and polyurethanes, where the hydroxyl groups react with carboxylic acids or isocyanates, respectively. The ketone group can also be a site for further chemical modification of the resulting polymer.

Table 1: Application of this compound in the Synthesis of Novel Chemical Systems

Application AreaRole of this compoundResulting Chemical SystemPotential Benefits
Pharmaceutical Synthesis IntermediateHeterocyclic compoundsFoundation for new drug candidates
Polymer Chemistry Monomer / Crosslinking AgentSpecialty Polymers (e.g., Polyesters, Polyurethanes)Enhanced flexibility, durability, and modifiable properties
Research Chemistry Model SystemReactive imine studiesUnderstanding of reaction mechanisms and photostability

Enhancement of Product Formulations and Performance

The unique properties of this compound also lend themselves to the improvement of existing product formulations across various sectors. Its ability to act as a solvent, humectant, and chemical intermediate contributes to enhanced product performance and stability. chemimpex.com

In the cosmetics industry, its moisturizing properties are leveraged in skincare formulations. chemimpex.com By attracting and retaining moisture, it can improve the effectiveness of products designed to hydrate (B1144303) the skin. Its relatively simple structure also allows for easy integration into complex cosmetic emulsions.

Furthermore, this compound is a precursor in the synthesis of specialty surfactants and emulsifiers. chemimpex.com These molecules are crucial for the stability and texture of a wide range of products, from food items to industrial lubricants. By modifying the structure of this compound, chemists can design surfactants with specific hydrophilic-lipophilic balances (HLB), tailoring their performance for particular applications.

Table 2: Impact of this compound on Product Formulation and Performance

IndustryApplication in FormulationEnhancement of Performance
Cosmetics Moisturizing agent in skincareImproved skin hydration and product feel
Specialty Chemicals Precursor for surfactants and emulsifiersTailored emulsification and stabilization of formulations
General Organic Synthesis Versatile intermediateEnables the creation of a diverse range of functional molecules

The ongoing research into the applications of this compound continues to uncover its potential in creating more sophisticated and effective materials and chemical products. Its versatility as a chemical building block ensures its continued relevance in advancing various fields of chemical science and industry.

Biological and Biomedical Research Involving 1,5 Dihydroxypentan 3 One

Role as an Intermediate in Pharmaceutical Synthesis

1,5-Dihydroxypentan-3-one serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). chemimpex.com Its utility as a building block stems from the reactivity of its hydroxyl groups, which can readily participate in a variety of chemical reactions essential for constructing larger, more intricate molecular frameworks. chemimpex.com The relatively simple and modifiable structure of this compound makes it an attractive starting point for the development of new medications. chemimpex.com While its role as a precursor in pharmaceutical manufacturing is established, specific examples of commercially available drugs synthesized from this compound are not extensively detailed in publicly available literature.

The compound's physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₀O₃
Molecular Weight 118.13 g/mol
CAS Number 4254-85-7
Appearance Yellow liquid
Purity ≥95%

Data sourced from Chem-Impex and Santa Cruz Biotechnology. chemimpex.comscbt.com

Applications in Biochemical Assays and Metabolic Pathway Studies

In the field of biochemical research, this compound is utilized as a reagent in a range of biochemical assays. chemimpex.com These assays are instrumental in the study of metabolic pathways and the activity of enzymes. chemimpex.com The compound can be employed to probe the function of biological systems, for instance, as a model system for investigating the photostability of imines and the behavior of reactive amines. biosynth.com It can also be used as an additive in organic synthesis to stabilize reactive intermediates. biosynth.com However, specific, detailed accounts of its use in particular named assays or for the elucidation of specific metabolic pathways are not widely documented in accessible research literature.

Research into Related Compounds in Biological Systems

Significant research has been conducted on compounds structurally related to this compound, particularly in the context of microbiology and infectious disease. One such compound, (S)-4,5-Dihydroxypentane-2,3-dione (DPD), has garnered considerable attention for its role in bacterial communication.

By introducing analogs of DPD into a bacterial population, scientists can modulate the communication networks. nih.gov These analogs can be designed to selectively inhibit quorum sensing in specific bacterial species. nih.gov For instance, ester derivatives of DPD analogs have been shown to be hydrolyzed within bacterial cells, releasing the active diol unit that disrupts quorum sensing. nih.gov This approach has demonstrated selectivity, inhibiting quorum sensing in E. coli but not in the closely related S. typhimurium, highlighting the potential for targeted therapies. nih.gov

The table below summarizes the effects of DPD and its analogs on bacterial communication.

Compound/AnalogTarget BacteriaEffect on Quorum Sensing
Isobutyl DPDE. coli, S. typhimuriumAntagonist of AI-2 mediated QS
Ester-modified Isobutyl DPDE. coliSelective inhibition of QS
Ester-modified Isobutyl DPDS. typhimuriumIneffective at inhibiting QS

Quorum sensing is intrinsically linked to the formation of biofilms—structured communities of bacteria encased in a self-produced matrix—and the expression of virulence factors, which are molecules that enable bacteria to cause disease. nih.govnih.gov Biofilms are notoriously resistant to antibiotics and host immune responses. nih.gov By disrupting quorum sensing through DPD analogs, researchers can inhibit biofilm formation and reduce the production of virulence factors. nih.govnih.gov This "anti-virulence" strategy aims to disarm pathogens rather than kill them, which may exert less selective pressure for the development of resistance. nih.gov The modulation of quorum sensing is therefore being actively explored as a potential therapeutic approach to combat bacterial infections, particularly those associated with biofilms. nih.gov

(S)-4,5-Dihydroxypentane-2,3-dione (DPD) in Quorum Sensing Research

Role as a Precursor to Autoinducer-2 (AI-2)
Impact on Intestinal Dysbiosis and Inflammation
Stereospecificity and Biological Activity

DPD Analogs with Antimicrobial Properties

Fluoro-DPD as a Quorum Sensing Inhibitor

Considerations for Research Use

When working with this compound in a research setting, it is imperative to adhere to appropriate safety and handling protocols. This compound is intended for laboratory research use only and not for diagnostic or therapeutic purposes. biosynth.com

Handling and Personal Protective Equipment (PPE):

Ventilation: Work should be conducted in a well-ventilated area to avoid inhalation of vapors. echemi.com

Eye Protection: Safety glasses or goggles are necessary to prevent eye contact. echemi.com

Skin Protection: Protective gloves and clothing should be worn to prevent skin contact. echemi.com

Respiratory Protection: If working in an area with insufficient ventilation, a suitable respirator should be used. echemi.com

Storage and Stability:

Temperature: The compound should be stored in a cool, dry place, with some suppliers recommending refrigeration at 2-8°C. biosynth.comchemicalbook.com

Container: Keep the container tightly sealed to prevent contamination and degradation. echemi.com

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents. echemi.com

Accidental Release Measures:

In case of a spill, ensure the area is well-ventilated and wear appropriate PPE. The spilled material should be collected and placed in a suitable container for disposal. Avoid allowing the compound to enter drains or waterways. echemi.com

Purity and Analysis:

The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC). Researchers should verify the purity of the compound to ensure the reliability and reproducibility of their experimental results.

Computational and Theoretical Studies of 1,5 Dihydroxypentan 3 One

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the three-dimensional structure, conformational flexibility, and intermolecular interactions of 1,5-dihydroxypentan-3-one. These methods are crucial for understanding how the molecule behaves in different environments.

Molecular mechanics is a common approach used to model the molecule's potential energy surface. By representing atoms as spheres and bonds as springs, this method can efficiently explore the various conformations of this compound. Such conformational analysis is vital as the spatial arrangement of the hydroxyl and carbonyl groups can significantly influence the molecule's physical and chemical properties, including its solubility and reactivity. The presence of two hydroxyl groups allows for the formation of intramolecular hydrogen bonds with the carbonyl oxygen, which can lead to more stable, folded conformations in the gas phase or in non-polar solvents. Molecular dynamics simulations can further be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility and how it interacts with solvent molecules in a condensed phase.

In the context of material science, modeling can be used to predict how this compound interacts with other molecules. For instance, in the formation of resins, simulations can help to understand the spatial configuration and intermolecular forces when it reacts with compounds like resorcinol. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of this compound. These methods are instrumental in predicting a wide range of molecular properties with high accuracy.

DFT calculations can be used to optimize the geometry of this compound, determining the most stable arrangement of its atoms. These calculations can also predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecule's structure. Furthermore, quantum chemical methods are used to calculate electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies (HOMO and LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

In the context of reaction mechanisms, DFT has been utilized to study reactions where this compound derivatives are formed, such as in aldol (B89426) reactions. researchgate.net Such studies can elucidate the transition states and reaction pathways, providing a deeper understanding of the reaction's stereoselectivity and kinetics.

Table 1: Calculated Molecular Properties of this compound

PropertyValueMethod of Calculation
Molecular FormulaC5H10O3-
Molecular Weight118.13 g/mol -
XLogP3-AA-1.1PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem
Exact Mass118.062994 g/mol PubChem
Monoisotopic Mass118.062994 g/mol PubChem
Topological Polar Surface Area57.5 ŲPubChem
Heavy Atom Count8PubChem

Note: The data in this table is based on publicly available computed properties and may not be the result of specific, peer-reviewed computational studies.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are systematic studies to understand how the chemical structure of a compound influences its biological activity or physical properties. For this compound, these analyses can help in designing new molecules with desired characteristics.

While specific, detailed SAR studies on this compound are not widely published, the principles of SAR can be applied to understand its potential biological activities. The presence of hydroxyl and carbonyl groups makes it a candidate for various biological interactions. For example, the hydroxyl groups can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes. The central ketone group also offers a site for nucleophilic attack. By systematically modifying the structure of this compound, for instance, by changing the length of the carbon chain or substituting the hydroxyl groups, and then observing the effect on a particular biological activity, a SAR model can be developed.

Similarly, SPR analyses can be used to correlate the structural features of this compound with its physicochemical properties. For example, the number and position of hydroxyl groups will significantly affect properties like boiling point, viscosity, and solubility in different solvents. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict these properties for related molecules. These models often use molecular descriptors derived from computational chemistry to build a mathematical relationship between the structure and the property of interest.

Analytical Methodologies for 1,5 Dihydroxypentan 3 One and Its Derivatives

Chromatographic Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are essential for separating 1,5-Dihydroxypentan-3-one from impurities and for its quantification. The choice of technique is dictated by the compound's polar nature.

High-Performance Liquid Chromatography (HPLC) Due to its high polarity from the two hydroxyl groups, this compound is challenging to retain on traditional reversed-phase (RP) HPLC columns like C18. A more suitable approach is Hydrophilic Interaction Liquid Chromatography (HILIC). merckmillipore.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which effectively retains and separates polar analytes. merckmillipore.com

A typical HILIC method for a compound like this compound might employ a zwitterionic or diol-based column. Detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, as the compound lacks a strong UV chromophore. merckmillipore.com

Parameter Typical HILIC Method
Column Zwitterionic HILIC (e.g., ZIC®-HILIC)
Mobile Phase A Acetonitrile
Mobile Phase B Water with buffer (e.g., Ammonium formate)
Gradient High percentage of A to increasing percentage of B
Detector ELSD, RI, or Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for both the identification of this compound and the characterization of its derivatives and potential impurities. restek.com For polar molecules like this, Electrospray Ionization (ESI) is a common and effective ionization technique, typically in positive ion mode to form [M+H]⁺ or [M+Na]⁺ adducts. wiley.com

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation patterns of the parent ion. researchgate.netnih.gov For this compound (MW: 118.13), fragmentation would likely involve the loss of water molecules (H₂O) from the protonated molecular ion.

Purity Assessment and Quality Control

Ensuring the purity and identity of this compound is a critical aspect of quality control, governed by established standards for chemical reagents. pharmaguideline.co.uk

Purity Grades Chemical reagents are typically supplied according to specific purity grades, which dictate their suitability for different applications.

ACS Grade: Meets or exceeds purity standards set by the American Chemical Society, suitable for analytical work where high purity (often >95%) is required. alchemielabs.comdcfinechemicals.com

Reagent Grade: Generally equivalent to ACS grade and suitable for most laboratory applications. dcfinechemicals.com

USP Grade: Conforms to the standards of the United States Pharmacopeia, intended for use in pharmaceutical and medicinal applications. alchemielabs.com

Technical Grade: Contains a higher level of impurities and is used for industrial or commercial purposes where high purity is not essential. alliancechemical.com

Quality Control Procedures A comprehensive quality control program for this compound involves a combination of the analytical techniques described above. The identity of the compound is confirmed using NMR and mass spectrometry. The purity is typically determined by HPLC or Gas Chromatography (GC), with the percentage purity reported on a Certificate of Analysis (CoA). The CoA also includes physical properties and references to the analytical methods used for verification.

Test Methodology Purpose
Identity ¹H NMR, ¹³C NMR, MSStructural confirmation
Purity Assay HPLC (HILIC), GCQuantification of the main component and impurities
Water Content Karl Fischer TitrationDetermination of residual water
Appearance Visual InspectionCheck for color and physical state

Adherence to these analytical methodologies ensures that this compound meets the required specifications for its intended use in research and development.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes

Current synthetic methodologies for 1,5-Dihydroxypentan-3-one often rely on conventional chemical pathways. However, the future of its synthesis lies in the exploration of more efficient, selective, and environmentally benign routes. Researchers are increasingly focusing on catalytic and biocatalytic methods to streamline its production.

Catalytic Innovations: The development of novel organocatalytic and metal-catalyzed reactions presents a promising avenue for the synthesis of this compound. These methods can offer higher yields, greater stereoselectivity, and milder reaction conditions compared to traditional approaches. For instance, the use of transition-metal-free conditions for the synthesis of related 1,5-diketones highlights a potential direction for greener synthesis pathways. nih.gov

Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, such as transketolase, in the synthesis of dihydroxyketones is gaining traction. mdpi.com Biocatalytic and chemoenzymatic strategies offer the potential for highly specific and efficient synthesis under mild conditions, reducing the environmental impact of the production process. These methods can also provide access to chiral derivatives of this compound, which are of significant interest in the pharmaceutical industry.

A comparison of potential future synthetic routes is outlined in the table below:

Synthetic RoutePotential AdvantagesKey Research Focus
Organocatalysis Metal-free, milder reaction conditions, potential for asymmetric synthesis.Development of novel and highly efficient organocatalysts.
Metal Catalysis High efficiency, potential for novel bond formations.Exploration of earth-abundant and non-toxic metal catalysts.
Biocatalysis High selectivity, environmentally friendly (aqueous media, mild temperatures), potential for chiral synthesis.Enzyme discovery and engineering for optimized performance.
Chemoenzymatic Synthesis Combines the advantages of both chemical and enzymatic catalysis for multi-step syntheses.Integration of catalytic steps for efficient one-pot processes.

Untapped Applications in Advanced Chemical Technologies

Beyond its current use as a chemical intermediate, the unique structural features of this compound, including its two hydroxyl groups and central ketone, make it a prime candidate for a range of advanced chemical technologies.

Polymer Chemistry: The diol functionality of this compound makes it a potential monomer for the synthesis of novel biodegradable polymers. These polymers could find applications in biomedical fields, such as in drug delivery systems and tissue engineering scaffolds, where biocompatibility and controlled degradation are crucial.

Supramolecular Chemistry and Materials Science: The ability of the hydroxyl groups to form hydrogen bonds suggests that this compound could be a valuable building block in supramolecular chemistry. This could lead to the development of new gels, liquid crystals, and other functional materials with tailored properties.

Heterocyclic Synthesis: As a 1,5-dicarbonyl precursor, this compound is an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. nih.gov Exploring its reactivity in cyclization reactions could lead to the discovery of novel bioactive molecules.

Further Elucidation of Biological Mechanisms and Therapeutic Potential

While this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients, its own biological activity and that of its derivatives are not yet fully understood. chemimpex.com Future research will likely focus on a deeper investigation of its pharmacological profile.

Pharmacological Evaluation: Systematic pharmacological screening of this compound and its derivatives is necessary to identify any potential therapeutic effects. This could include assays for anticancer, antimicrobial, and anti-inflammatory activities.

Enzyme Inhibition Studies: The structure of this compound suggests it could act as an inhibitor for certain enzymes. Investigating its interactions with various enzymes could reveal novel therapeutic targets and mechanisms of action.

Metabolism and Toxicological Studies: A thorough understanding of the metabolic pathways and toxicological profile of this compound is essential for its safe use in any potential therapeutic application.

Development of Sustainable and Scalable Production Methods

To meet the potential future demand for this compound, the development of sustainable and scalable production methods is paramount. This involves not only the optimization of synthetic routes but also the implementation of modern manufacturing technologies.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable feedstocks, solvent-free reaction conditions, and energy-efficient processes, will be crucial in developing environmentally friendly production methods.

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better process control, and higher throughput. flinders.edu.auscispace.com The development of continuous flow processes for the synthesis of this compound could enable its large-scale and cost-effective production.

Process Optimization and Scale-Up: Rigorous process optimization and scale-up studies will be necessary to translate promising laboratory-scale syntheses into viable industrial processes. This will involve detailed kinetic and thermodynamic studies to maximize yield and minimize waste.

The table below summarizes key areas for future research in the production of this compound:

Research AreaKey Objectives
Renewable Feedstocks Investigating the synthesis of this compound from biomass-derived starting materials.
Continuous Flow Chemistry Designing and optimizing continuous flow reactors for the efficient and safe production of the compound.
Process Intensification Developing integrated processes that combine reaction and purification steps to improve efficiency.
Lifecycle Assessment Evaluating the environmental impact of different production methods to identify the most sustainable options.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1,5-Dihydroxypentan-3-one, and how can researchers address discrepancies in spectral data?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm hydroxyl and ketone group positions, infrared (IR) spectroscopy for functional group identification, and mass spectrometry (MS) for molecular weight validation. Discrepancies in spectral data should be resolved by cross-referencing with computational predictions (e.g., density functional theory, DFT) or comparing to analogous compounds in literature . If inconsistencies persist, verify sample purity via high-performance liquid chromatography (HPLC) or recrystallization .

Q. What synthetic routes are commonly employed for this compound, and what factors influence yield optimization?

  • Methodological Answer : Synthesis often involves controlled oxidation of 1,5-pentanediol derivatives or selective protection/deprotection of hydroxyl groups. Yield optimization requires monitoring reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, using TEMPO/oxidative systems under inert atmospheres can minimize side reactions. Document reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent ketone oxidation or hydroxyl group degradation. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess decomposition pathways. Use differential scanning calorimetry (DSC) to identify thermal degradation thresholds .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and electron density maps. Compare predicted activation energies with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy). Discrepancies may indicate solvent effects or unaccounted stereoelectronic factors. Validate models using isotopic labeling or substituent variation studies .

Q. What experimental approaches are suitable for investigating the tautomeric behavior of this compound under varying pH conditions?

  • Methodological Answer : Use pH-dependent NMR (¹H and 13C) to monitor enol-keto tautomerism. Conduct UV-Vis titration experiments to determine pKa values of hydroxyl groups. For dynamic equilibria, apply stopped-flow techniques with time-resolved spectroscopy. Correlate results with molecular dynamics simulations to elucidate solvent effects .

Q. How can researchers resolve contradictions between observed reaction kinetics of this compound and existing theoretical models?

  • Methodological Answer : Re-evaluate assumptions in rate equations (e.g., steady-state approximations) using variable-temperature kinetics. Employ isotopic labeling (e.g., deuterium at hydroxyl positions) to probe hydrogen-bonding effects. Compare data with structurally similar compounds (e.g., 1,3-diketones) to identify outliers. Publish negative results to refine predictive models .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Perform systematic solubility tests (e.g., shake-flask method) across solvent polarity indices (e.g., Hansen solubility parameters). Use statistical tools (e.g., ANOVA) to assess reproducibility. If discrepancies persist, consider impurities (e.g., residual catalysts) or solvent trace moisture. Cross-reference with COSMO-RS simulations for theoretical validation .

Ethical and Safety Considerations

Q. What safety protocols are critical when designing experiments involving this compound?

  • Methodological Answer : Use fume hoods for handling volatile derivatives. Wear nitrile gloves and safety goggles to prevent skin/eye irritation (Category 2A hazards). For spill management, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes to prevent exothermic reactions. Document emergency procedures per SDS guidelines .

Research Design and Validation

Q. What strategies ensure reproducibility in studies involving this compound?

  • Methodological Answer : Pre-register experimental protocols (e.g., synthesis steps, analytical conditions) in open-access repositories. Use internal standards (e.g., deuterated analogs) for spectroscopic calibration. Share raw data (e.g., NMR FID files, chromatograms) in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.